molecular formula C16H21N3O3S2 B2463618 N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE CAS No. 708216-24-4

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE

Cat. No.: B2463618
CAS No.: 708216-24-4
M. Wt: 367.48
InChI Key: VDKXNOUYGDWBJN-UHFFFAOYSA-N
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Description

N-[6-(Piperidine-1-Sulfonyl)-1,3-Benzothiazol-2-Yl]Butanamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This benzothiazole derivative features a piperidine-1-sulfonyl group at the 6-position of the benzothiazole ring and a butanamide moiety at the 2-position. While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to several pharmacologically active scaffolds. The 6-(Piperidine-1-sulfonyl)-benzothiazol-2-amine structure is a known building block with the CAS number 854058-33-6 . Benzothiazole sulfonamide derivatives have demonstrated promising biological activities in scientific literature. Notably, research on structurally related N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides has revealed significant in vivo antidiabetic activity in non-insulin-dependent diabetes mellitus (NIDDM) rat models, with several analogs showing potent plasma glucose-lowering effects . These compounds are investigated as potential inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for managing metabolic diseases . Molecular docking studies of similar benzothiazole-containing compounds, such as hybrid molecules linking benzothiazole and benzoxazole units, show high binding affinity to therapeutic targets like the alpha-glucosidase enzyme (maltase-glucoamylase, 3-TOP protein), suggesting a potential mechanism for antidiabetic activity . Furthermore, related benzothiazole-sulfonamide compounds have been identified as inhibitors of biological targets including carbonic anhydrase and macrophage migration inhibitory factor (MIF) . Researchers exploring metabolic disease pathways, enzyme inhibition, and the development of novel small-molecule therapeutics may find this compound valuable. It serves as a key intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-2-6-15(20)18-16-17-13-8-7-12(11-14(13)23-16)24(21,22)19-9-4-3-5-10-19/h7-8,11H,2-6,9-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKXNOUYGDWBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE typically involves multiple steps. One common method includes the reaction of 6-chloro-1,3-benzothiazole with piperidine-1-sulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with butanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]butanamide has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, benzothiazole derivatives have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Biological Research

This compound can serve as a tool in biological assays to study its effects on different pathways. The piperidine sulfonyl group may enhance solubility and bioavailability, making it suitable for in vivo studies.

Case Study: Enzyme Inhibition
Inhibitory studies have demonstrated that compounds with piperidine and benzothiazole moieties can effectively inhibit certain proteases, which are crucial in various disease processes. This inhibition can be quantitatively assessed through enzyme activity assays.

Materials Science

The unique structure of this compound suggests potential applications in materials science, particularly in the development of polymers or coatings that require specific chemical properties.

Case Study: Polymer Development
Research into the incorporation of sulfonamide groups into polymeric materials has shown enhanced thermal stability and mechanical properties. Such advancements could lead to innovative applications in coatings and composite materials.

Mechanism of Action

The mechanism of action of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate biosynthesis, thereby exhibiting antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other sulfonamide- and benzothiazole-containing derivatives. Below is a comparative analysis based on the available evidence:

Structural Comparison

Compound Core Structure Key Substituents Therapeutic Target
N-[6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]butanamide Benzothiazole 6-piperidine sulfonyl; 2-butanamide Undisclosed (likely CTPS1 or kinase)
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Pyrimidine Cyclopropane sulfonamide; 2-butanamide CTPS1 (proliferative diseases)
Benzothiazole-sulfonamide analogs (hypothetical) Benzothiazole Varied sulfonamide groups (e.g., piperidine, morpholine) Kinases, proteases

Key Observations :

Core Heterocycle Differences: The benzothiazole core in the target compound contrasts with the pyrimidine core in the patented CTPS1 inhibitor . Pyrimidine derivatives, however, may offer better metabolic stability due to reduced susceptibility to oxidative degradation.

Sulfonamide Substituents :

  • The piperidine sulfonyl group in the target compound introduces a flexible aliphatic ring, which could improve solubility and modulate selectivity for hydrophobic binding pockets. In contrast, the cyclopropane sulfonamide in the CTPS1 inhibitor provides a rigid, planar structure, favoring entropic gains upon binding.

Pharmacokinetic Implications :

  • The butanamide side chain is conserved across both compounds, suggesting a role in maintaining balanced lipophilicity and hydrogen-bonding capacity. However, the absence of specific ADME (absorption, distribution, metabolism, excretion) data in the evidence limits direct comparisons.

Functional Comparison

  • Target Specificity: The patented pyrimidine-based compound explicitly targets CTPS1 (cytidine triphosphate synthetase 1), a key enzyme in nucleotide biosynthesis for cancer therapy .
  • Potency and Selectivity: Structural analogs with cyclopropane sulfonamides demonstrate nanomolar IC₅₀ values against CTPS1 in preclinical models . Piperidine sulfonyl derivatives may exhibit broader selectivity due to conformational flexibility, though this could reduce target specificity.

Biological Activity

N-[6-(Piperidine-1-sulfonyl)-1,3-benzothiazol-2-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperidine sulfonyl group attached to a benzothiazole moiety. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Moiety : This is achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
  • Introduction of the Piperidine Sulfonyl Group : Sulfonylation of piperidine using sulfonyl chloride is performed.
  • Coupling with Butanamide : The final step involves coupling the benzothiazole derivative with butanamide under appropriate conditions, often utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.

Enzyme Inhibition

The compound's sulfonamide functionality may confer enzyme inhibitory properties. For example, related compounds have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets in treating conditions like Alzheimer's disease and other neurodegenerative disorders . The inhibition constants (IC50 values) for some derivatives have been reported as low as 0.63 µM, indicating potent activity .

The exact mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific molecular targets such as enzymes or receptors. The piperidine sulfonyl group and benzothiazole moiety may enhance binding affinity to these targets, modulating their activity effectively .

Case Studies and Research Findings

Several studies have explored compounds similar to this compound:

StudyFindings
Antibacterial Screening Compounds demonstrated moderate to strong activity against bacterial strains .
Enzyme Inhibition Significant inhibition of urease and AChE was observed in related derivatives .
Molecular Docking Studies Indicated favorable interactions with target proteins, suggesting potential therapeutic applications .

Q & A

Q. What are the key synthetic strategies for preparing N-[6-(Piperidine-1-Sulfonyl)-1,3-Benzothiazol-2-yl]Butanamide?

Methodological Answer: The synthesis involves three critical steps (Figure 1):

Formation of the benzothiazole core : Cyclization of a thioamide precursor with a halogenated carbonyl compound under acidic conditions (e.g., using PCl₃ or H₂SO₄) .

Introduction of the piperidine sulfonyl group : Reaction of the benzothiazole intermediate with piperidine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM or THF .

Butanamide coupling : Amidation via activation of butanoic acid (e.g., using EDCl/HOBt) or coupling with a pre-activated butanamide derivative (e.g., NHS ester) .
Critical Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to avoid over-sulfonylation or byproduct formation.

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use orthogonal analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR: Confirm benzothiazole protons (δ 7.5–8.5 ppm), piperidine protons (δ 1.4–2.8 ppm), and butanamide methylene/methyl groups (δ 1.0–2.5 ppm) .
    • ¹³C NMR: Verify carbonyl carbons (amide C=O at ~170 ppm; benzothiazole C-2 at ~165 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected at m/z ~406) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve bond lengths/angles using SHELXL for refinement .

Q. What physicochemical properties influence its biological testing?

Methodological Answer: Key properties include:

Property Value/Range Impact
LogP (lipophilicity)~2.5–3.5Affects membrane permeability; optimize via substituent modification .
Aqueous Solubility<10 µM (neutral pH)Use DMSO stocks for in vitro assays; consider salt forms for in vivo .
pKa (sulfonamide)~9.5–10.5Impacts ionization state in physiological conditions; adjust buffer pH .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Methodological Answer: Compare derivatives with systematic modifications (Table 1):

Modification Site Example Substituent Biological Outcome Reference
Piperidine sulfonylPyrrolidine sulfonylReduced enzyme inhibition (CA XII)
Benzothiazole C-6Methoxy groupEnhanced cytotoxicity (IC₅₀ ↓ 30%)
Butanamide chainPropanamideLower solubility but improved metabolic stability
Design Strategy : Prioritize substituents balancing lipophilicity (LogP <4) and hydrogen-bonding capacity.

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer: Discrepancies may arise from:

  • Assay conditions : Validate enzyme inhibition (e.g., carbonic anhydrase isoforms) at consistent pH and substrate concentrations .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
  • Purity verification : Re-evaluate compound purity (>95%) via HPLC and LC-MS to rule out impurity-driven artifacts .

Q. What advanced methods enable synthesis of sulfonamide-modified derivatives?

Methodological Answer:

  • Oxidative sulfonylation : Use RuCl₃/NaIO₄ in CCl₄/H₂O to convert thioethers to sulfones (e.g., tert-butyl intermediates) .
  • Regioselective functionalization : Protect the benzothiazole NH with Boc groups before sulfonylation to direct reactivity .
  • Parallel synthesis : Employ Ugi or Suzuki-Miyaura reactions to diversify the butanamide chain .

Q. What crystallographic challenges arise during structural analysis?

Methodological Answer:

  • Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH) with seeding techniques.
  • Disorder modeling : Refine piperidine ring conformers using SHELXL’s PART and SIMU restraints .
  • Twinned data : Apply twin law matrices (e.g., HKLF 5) for high-R factor datasets .

Q. How to identify primary molecular targets in complex biological systems?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on Sepharose beads for pull-down assays .
  • Thermal shift assays : Monitor protein melting curves (via SYPRO Orange) to identify stabilized targets .
  • Computational docking : Use AutoDock Vina with homology models of sulfonamide-binding enzymes (e.g., CA isoforms) .

Q. What strategies improve purity for in vivo studies?

Methodological Answer:

  • Final-step purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Salt formation : Convert free base to hydrochloride salt via HCl/Et₂O precipitation .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to remove hydrophobic impurities .

Q. How to validate mechanistic hypotheses in cell-based assays?

Methodological Answer:

  • Pathway inhibition : Use luciferase reporters (e.g., NF-κB or STAT3) in HEK293T cells .
  • Metabolic profiling : Perform LC-MS-based metabolomics to track downstream effects of enzyme inhibition .
  • Rescue experiments : Co-treat with pathway agonists (e.g., IL-6 for STAT3) to confirm target engagement .

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